N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(17-9-11-1-2-11)12-3-4-14(16-10-12)20-13-5-7-19-8-6-13/h3-4,10-11,13H,1-2,5-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEQBWFELULQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through an amidation reaction.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the nicotinamide core with cyclopropylmethyl bromide under basic conditions.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: The final step involves the etherification of the 6-position of the nicotinamide core with tetrahydro-2H-pyran-4-ol using an appropriate coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives of the nicotinamide core.
Reduction: Reduced forms of the nicotinamide core.
Substitution: Substituted derivatives at the cyclopropylmethyl group.
Scientific Research Applications
N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylmethyl and tetrahydro-2H-pyran-4-yl groups enhance its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Amide Substituent
Position 6 Substituent
Position 5 Substituent
- ABL001 : The pyrazole moiety adds a heterocyclic aromatic ring, which may contribute to π-π stacking interactions in target binding. The absence of this group in the target compound reduces molecular complexity and weight.
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
| Property | Target Compound | ABL001 |
|---|---|---|
| logP (predicted) | ~2.5 (moderate lipophilicity) | ~3.2 (higher lipophilicity due to halogens) |
| Solubility | Improved via oxan-4-yloxy | Moderate (hydroxypyrrolidine enhances H-bonding) |
| Metabolic Stability | High (cyclopropylmethyl shields amide) | Moderate (phenyl group susceptible to oxidation) |
Biological Activity
N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring with a carboxamide group at the 3-position and an oxan-4-yloxy group at the 6-position, with a cyclopropylmethyl substituent attached to the nitrogen atom of the carboxamide. The molecular formula is and it has a molecular weight of approximately 250.29 g/mol .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The pyridine moiety may interact with various enzymes, influencing their catalytic activity.
- Receptor Modulation : The compound may act as a modulator for specific receptors, potentially affecting signal transduction pathways.
- Hydrogen Bonding : The presence of the oxan group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with target sites .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Compounds containing pyridine and carboxamide functionalities have been reported to inhibit cancer cell proliferation by inducing apoptosis in tumor cells. Further investigation into this compound's effects on specific cancer cell lines is warranted .
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related compounds have been documented in various research settings:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition zones, suggesting potential for further development as an antibiotic agent.
-
Anticancer Screening :
- In vitro assays demonstrated that pyridine derivatives could induce apoptosis in breast cancer cells.
- The mechanism involved modulation of apoptotic pathways, which may be applicable to this compound.
Data Table: Summary of Biological Activities
Q & A
Q. Experimental approaches :
- In vitro enzymatic assays : Measure NAD hydrolase activity of recombinant CD38 using fluorescence-based substrates (e.g., etheno-NAD). IC values should be compared to known inhibitors like apigenin.
- Cellular models : Assess intracellular NAD levels in immune cells (e.g., macrophages) via LC-MS/MS after treatment.
Data contradictions may arise due to: - Off-target effects on related enzymes (e.g., PARPs), resolved via selectivity profiling.
- Variability in cell-type-specific CD38 expression, requiring flow cytometry validation .
Advanced: What strategies can resolve discrepancies in reported biological activity (e.g., immunomodulatory vs. neuropharmacological effects)?
Discrepancies often stem from assay conditions or target promiscuity. Strategies include:
Dose-response profiling : Establish a clear concentration-activity relationship across multiple models (e.g., immune vs. neuronal cell lines).
Target deconvolution : Use CRISPR-Cas9 knockout models to confirm CD38 dependency.
Metabolomic profiling : Track downstream metabolites (e.g., NAD, cyclic ADP-ribose) to differentiate primary vs. secondary effects .
Advanced: How can structural analogs of this compound be rationally designed to enhance CD38 binding affinity?
Q. Design strategies :
- Bioisosteric replacement : Substitute oxan-4-yloxy with tetrahydrofuran-3-yloxy to alter steric bulk.
- Side-chain optimization : Replace cyclopropylmethyl with spirocyclic amines to improve conformational rigidity.
Validation : - Molecular docking against CD38’s catalytic site (PDB: 6O5R).
- Synthesis and testing of analogs with systematic SAR analysis .
Basic: What analytical techniques are essential for characterizing the compound’s purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
- NMR : H and C spectra to confirm structural integrity (e.g., absence of hydrolyzed oxane).
- Mass spectrometry : High-resolution ESI-MS for molecular ion verification.
- Stability studies : Accelerated degradation tests (40°C/75% RH) monitored over 14 days .
Advanced: What experimental designs are optimal for studying the compound’s interaction with gamma-aminobutyric acid (GABA) receptors?
- Electrophysiology : Patch-clamp assays on recombinant GABA receptors (α1β2γ2 subtype) to measure Cl current modulation.
- Radioligand binding : Competition assays using H-muscimol to determine K values.
- In vivo models : Zebrafish larval locomotor activity assays to correlate GABAergic activity with sedative effects .
Advanced: How can researchers assess the compound’s pharmacokinetic profile, and what formulation challenges are anticipated?
Q. PK studies :
- In vitro metabolic stability : Liver microsomal assays (human/rodent) to calculate intrinsic clearance.
- Plasma protein binding : Equilibrium dialysis to measure free fraction.
Formulation challenges : - Low aqueous solubility (<10 µM) may require nanoemulsions or cyclodextrin complexes.
- pH-sensitive degradation (e.g., oxane ring hydrolysis) necessitates enteric coating for oral delivery .
Basic: What are the compound’s primary research applications in immunology and neuropharmacology?
- Immunology : CD38-mediated NAD modulation in autoimmune diseases (e.g., lupus) and cancer immunotherapy.
- Neuropharmacology : GABA receptor interaction for anxiety/depression models.
Experimental validation requires cross-disciplinary models, such as collagen-induced arthritis (CIA) in mice and forced swim tests .
Advanced: What computational tools can predict off-target interactions, and how can findings be experimentally validated?
- In silico tools : SwissTargetPrediction or SEA for off-target profiling.
- Validation :
- Kinase inhibition panel (e.g., Eurofins DiscoverX).
- GPCR functional assays (e.g., cAMP accumulation for adrenergic receptors).
- Transcriptomics (RNA-seq) to identify unexpected pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
